1,7-Diphenylheptane
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Overview
Description
1,7-Diphenylheptane is a diarylheptanoid compound characterized by a heptane chain with phenyl groups attached at the first and seventh positions. This compound is part of a larger class of naturally occurring diarylheptanoids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Diphenylheptane can be synthesized through various methods. One common approach involves the hydrogenation of alkyltriphenylmethanes over nickel catalysts. This method yields alkyldicyclohexylphenylmethanes and alkyltricyclohexylmethanes, which can be separated by fractional distillation and chromatography .
Industrial Production Methods: In industrial settings, this compound can be extracted from natural sources such as the rhizome of Curcuma zedoary. The extraction process involves crushing the rhizome, extracting with ethyl acetate, and concentrating the extract to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,7-Diphenylheptane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in type II photoreactions, where UV irradiation leads to the formation of acetophenone and 1-phenylalk-en-1-one .
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile and medium-pressure mercury lamps for UV irradiation. The reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from these reactions include acetophenone, 1-phenylalk-en-1-one, and various secondary products such as buta-1,3-diene and 1-phenylcyclohex-3-en-1-ol .
Scientific Research Applications
1,7-Diphenylheptane has a wide range of scientific research applications. It is considered a novel class of phytoestrogens and has demonstrated significant estrogenic activities both in vitro and in vivo . Additionally, it has been studied for its antioxidation and antidiabetic effects, particularly in the regulation of oxidative stress and insulin resistance . The compound is also used in the formulation of mucoadhesive sustained-release gels for vaginal delivery .
Mechanism of Action
The mechanism of action of 1,7-Diphenylheptane involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating antioxidant enzyme levels and reducing oxidative stress . Additionally, it can modulate the expression of genes involved in inflammation and insulin resistance, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Comparison with Similar Compounds
1,7-Diphenylheptane is part of the diarylheptanoid family, which includes compounds such as 5-hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone and 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one . These compounds share a similar structural skeleton but differ in their functional groups and biological activities. For example, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one has been identified as a potential inhibitor of SARS-CoV-2 , highlighting the unique properties and applications of each compound within this family.
Properties
CAS No. |
22906-09-8 |
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Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
7-phenylheptylbenzene |
InChI |
InChI=1S/C19H24/c1(2-6-12-18-14-8-4-9-15-18)3-7-13-19-16-10-5-11-17-19/h4-5,8-11,14-17H,1-3,6-7,12-13H2 |
InChI Key |
GQJMIKVSYWHDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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